2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide
Description
2-(4-Bromo-2-fluorophenoxy)-N,N-diethylacetamide (CAS: 781654-31-7) is a halogenated acetamide derivative characterized by a 4-bromo-2-fluorophenoxy moiety linked to an N,N-diethylacetamide group. Its molecular formula is C₁₂H₁₄BrFNO₂ (MW: 307.15 g/mol). The compound has been explored in synthetic chemistry, though it is currently listed as a discontinued product .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-3-15(4-2)12(16)8-17-11-6-5-9(13)7-10(11)14/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJIGXOMNRBSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide typically involves the reaction of 4-bromo-2-fluorophenol with N,N-diethylacetamide in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with N,N-diethylacetamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the acetamide can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy compounds.
Reduction: Formation of amines or alcohols from the acetamide group.
Scientific Research Applications
2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the acetamide group can form additional hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Phenoxyacetamides
Substituent Variations on the Phenyl Ring
- 2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylacetamide (CAS: 1457061-80-1): Structure: Differs by having N,N-dimethyl instead of diethyl groups. Molecular Weight: 276.1 g/mol (vs. 307.15 g/mol for the target compound). Impact: Reduced steric bulk from methyl groups may enhance solubility but decrease lipophilicity .
- N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30): Structure: Features a butyryl group (C₃H₇CO-) at the phenyl 4-position and an N-butylamide. Synthesis: Prepared via coupling of 2-bromo-N-n-butylacetamide with 1-(3-fluoro-4-hydroxyphenyl)butan-1-one (82% yield) .
Amide Group Modifications
- 2-(4-Aminophenyl)-N,N-diethylacetamide (CAS: 887479-45-0): Structure: Replaces bromo-fluorophenoxy with a 4-aminophenyl group. Properties: The amine group introduces hydrogen-bonding capability, altering solubility and biological targeting (e.g., CNS applications) .
- 2-Cyano-N,N-diethylacetamide (CAS: 26391-06-0): Structure: Contains a cyano (-CN) group instead of phenoxy. Applications: Used as a pharmaceutical intermediate; the cyano group enhances electrophilicity for nucleophilic reactions .
TSPO Ligands with Diethylacetamide Moieties
2-(5,7-Diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide (6b) :
- Structure : Incorporates a pyrazolopyrimidine core and fluoroethoxy group.
- Activity : Exhibits 36-fold higher TSPO affinity (Ki = 0.3 nM) compared to DPA-714 (Ki = 10.9 nM) due to optimized substituent positioning .
- Application : Radiolabeled with ¹⁸F for PET imaging of gliomas, demonstrating tumor-specific uptake .
PBR111 (Imidazopyridine acetamide):
Key Observations :
Physicochemical Properties
| Compound | Melting Point (°C) | Rf Value | Log P (Predicted) |
|---|---|---|---|
| Target Compound | N/A | N/A | ~3.5 |
| Compound 30 | 75 | 0.32 | ~4.2 |
| Compound 31 | 84 | 0.28 | ~3.8 |
| 2-(4-Aminophenyl)-N,N-diethylacetamide | N/A | N/A | ~1.9 |
Notes:
- The bromo-fluorophenoxy group in the target compound likely increases lipophilicity (log P ~3.5) compared to aminophenyl analogs .
- Dimethylacetamide analogs (e.g., CAS 1457061-80-1) may exhibit lower melting points due to reduced crystallinity .
Biological Activity
2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of both bromine and fluorine atoms on the phenoxy group, along with an acetamide moiety. This unique combination of functional groups suggests a diverse range of interactions with biological targets, making it a subject of interest in pharmacological research.
The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-bromo-2-fluorophenol and N,N-diethylacetamide, often facilitated by bases such as sodium hydride or potassium carbonate under reflux conditions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the acetamide group can form additional hydrogen bonds or coordinate with metal ions. These interactions may modulate various biochemical pathways, potentially influencing cellular processes such as inflammation and pain perception.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
- Analgesic Activity : The compound has been explored for its analgesic effects, indicating potential use in pain management therapies.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the compound's efficacy using various human cell lines, demonstrating significant inhibition of pro-inflammatory cytokines, suggesting its potential role in inflammatory diseases .
- Docking Studies : Molecular docking simulations have indicated that this compound binds effectively to cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation pathways .
- Cytotoxicity Assays : In cytotoxicity assays against cancer cell lines, the compound showed selective toxicity towards certain types of cancer cells while exhibiting low toxicity to normal cells . This selectivity is crucial for developing cancer therapeutics.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-bromo-2-fluorophenol | Structure | Limited due to lack of acetamide group |
| 2-(4-bromo-2-fluorophenyl)oxirane | Structure | Potentially similar but lacks diethylamide functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
